2-Bromothiazole-5-sulfinicacid
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Overview
Description
2-Bromothiazole-5-sulfinicacid is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 2-position and a sulfinic acid group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromothiazole with sulfur dioxide and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of 2-Bromothiazole-5-sulfinicacid may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromothiazole-5-sulfinicacid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acid derivatives.
Reduction: Formation of thiazole derivatives with reduced sulfur functionalities.
Substitution: Nucleophilic substitution reactions at the bromine position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Metal hydrides such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-Bromothiazole-5-sulfonic acid.
Reduction: 2-Bromothiazole-5-thiol.
Substitution: Various 2-substituted thiazole derivatives.
Scientific Research Applications
2-Bromothiazole-5-sulfinicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-Bromothiazole-5-sulfinicacid involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: Modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
2-Bromothiazole: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
Thiazole-5-sulfinicacid: Lacks the bromine atom, affecting its biological activity and reactivity.
Properties
Molecular Formula |
C3H2BrNO2S2 |
---|---|
Molecular Weight |
228.1 g/mol |
IUPAC Name |
2-bromo-1,3-thiazole-5-sulfinic acid |
InChI |
InChI=1S/C3H2BrNO2S2/c4-3-5-1-2(8-3)9(6)7/h1H,(H,6,7) |
InChI Key |
ZFHNLGDUOQSNCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Br)S(=O)O |
Origin of Product |
United States |
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